molecular formula C19H28N2O2 B13733438 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B13733438
M. Wt: 316.4 g/mol
InChI Key: JFLCCGFMLBSXBA-CALCHBBNSA-N
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Description

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C19H28N2O2. It is a derivative of the diazabicyclo[3.3.1]nonane structure, which is known for its unique bicyclic framework. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of a suitable diazabicyclo[3.3.1]nonane precursor with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is unique due to its Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl (1S,5R)-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17+

InChI Key

JFLCCGFMLBSXBA-CALCHBBNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CN(C2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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